molecular formula C15H19NO3 B1297405 Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate CAS No. 39514-19-7

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

Cat. No.: B1297405
CAS No.: 39514-19-7
M. Wt: 261.32 g/mol
InChI Key: JYFGIESQUYQLGM-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate is an organic compound with the molecular formula C15H19NO3. It is a piperidine derivative, characterized by the presence of a benzyl group attached to the nitrogen atom and an ethyl ester group at the carboxylate position. This compound is commonly used in organic synthesis and pharmaceutical research due to its versatile chemical properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of chromeno-pyridinones and other complex molecules . It interacts with various enzymes and proteins, including those involved in the synthesis of receptor agonists and antagonists. The nature of these interactions often involves the formation of covalent bonds, which can alter the activity of the target biomolecules .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of certain receptors, leading to changes in downstream signaling pathways . This compound can also impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use . By binding to the active site of an enzyme, it can inhibit its activity, leading to changes in metabolic pathways and gene expression. Conversely, it can also activate certain enzymes by stabilizing their active conformations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere and room temperature conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing receptor activity or modulating metabolic pathways . At higher doses, it can cause toxic or adverse effects, including disruption of cellular processes and potential toxicity to specific organs . Threshold effects and the precise dosage range for safe and effective use need to be determined through comprehensive studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and the levels of specific metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing its therapeutic potential and minimizing adverse effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function . Targeting signals and post-translational modifications direct it to particular compartments or organelles, where it can exert its effects. These localization patterns are essential for understanding its mechanism of action and optimizing its use in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate can be synthesized through various methods. One common approach involves the esterification of 1-benzyl-3-oxopiperidine-4-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in the preparation of various pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for neurological disorders.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Comparison with Similar Compounds

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate can be compared with other similar compounds, such as:

    1-Benzyl-3-oxo-4-piperidinecarboxylic acid: Similar structure but lacks the ethyl ester group.

    1-Benzyl-4-ethoxycarbonyl-3-piperidone: Similar structure with an ethoxycarbonyl group instead of the carboxylate group.

    1-Benzyl-3-oxo-4-piperidinecarboxylate hydrochloride: The hydrochloride salt form of the compound.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in synthetic applications and potential therapeutic uses make it a valuable compound in various fields of research.

Properties

IUPAC Name

ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-2-19-15(18)13-8-9-16(11-14(13)17)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFGIESQUYQLGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80960138
Record name Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
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Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39514-19-7, 52763-21-0
Record name Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
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Record name Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
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Record name Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
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Record name Ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
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Synthesis routes and methods

Procedure details

The anion of ethyl 3-oxo-1-phenylmethyl-4-piperidinecarboxylate is prepared according to Example 1(a) above, from 30.7 g (0.1 mole) of 4-[(2-ethoxy-2-oxoethyl)(phenylmethyl)amino]butanoate in 700 ml of toluene and 5 g (0.1 mole) of 50% strength sodium hydride.
Name
4-[(2-ethoxy-2-oxoethyl)(phenylmethyl)amino]butanoate
Quantity
30.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary synthetic application of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate highlighted in the research?

A1: this compound serves as a key starting material for synthesizing pyrido[3,4-d]pyrimidine derivatives. [, ] This compound reacts with various amidines, such as morpholine-4-carboxamidine, to form the desired pyrido[3,4-d]pyrimidine structures. [] You can find more details on this synthetic route in the paper published by

Q2: Is this compound used in the synthesis of any biologically relevant molecules?

A2: Yes, a derivative of this compound, cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, serves as a crucial intermediate in the multi-step synthesis of CP-690550. [] CP-690550 is a potent protein kinase inhibitor with potential therapeutic applications. [] You can explore the detailed synthesis in the paper by

Q3: Are there any advantages to the synthetic route utilizing this compound?

A3: The reported synthetic routes using this compound proceed under mild reaction conditions and demonstrate high yields. [] This characteristic makes these synthetic approaches potentially scalable for industrial applications, particularly in pharmaceutical production where large-scale synthesis is often required. []

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